N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Overview
Description
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EPM-102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-102 belongs to the class of glycine site-specific N-methyl-D-aspartate (NMDA) receptor antagonists, which are known to have neuroprotective effects.
Mechanism of Action
EPM-102 acts as a glycine site-specific N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide receptor antagonist, which means it binds to the glycine site on the this compound receptor and blocks the receptor's activation. This leads to a reduction in the influx of calcium ions into the neuron, which in turn reduces the excitotoxicity caused by excessive activation of the this compound receptor.
Biochemical and Physiological Effects:
EPM-102 has been shown to have a range of biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. The compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of traumatic brain injury and stroke.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPM-102 in lab experiments is its specificity for the glycine site on the N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide receptor, which allows for targeted inhibition of the receptor's activation. However, one limitation of using EPM-102 is its relatively short half-life, which can make it difficult to maintain therapeutic levels of the compound in the body.
Future Directions
There are several potential future directions for research on EPM-102, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of EPM-102 for different neurological conditions. Finally, research is needed to develop more stable analogs of EPM-102 that can maintain therapeutic levels in the body for longer periods of time.
Scientific Research Applications
EPM-102 has been extensively studied for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and neuropathic pain. The compound has been shown to have neuroprotective effects by reducing the excitotoxicity caused by N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide receptor activation.
properties
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-24-16-10-5-4-9-15(16)20(25(2,22)23)13-17(21)19-12-14-8-6-7-11-18-14/h4-11H,3,12-13H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRBBJAARXMXQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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